3-[(4-Bromophenyl)(hydroxy)methyl]isoxazole-4-carboxylic Acid 3-[(4-Bromophenyl)(hydroxy)methyl]isoxazole-4-carboxylic Acid
Brand Name: Vulcanchem
CAS No.: 2006276-91-9
VCID: VC15743744
InChI: InChI=1S/C11H8BrNO4/c12-7-3-1-6(2-4-7)10(14)9-8(11(15)16)5-17-13-9/h1-5,10,14H,(H,15,16)
SMILES:
Molecular Formula: C11H8BrNO4
Molecular Weight: 298.09 g/mol

3-[(4-Bromophenyl)(hydroxy)methyl]isoxazole-4-carboxylic Acid

CAS No.: 2006276-91-9

Cat. No.: VC15743744

Molecular Formula: C11H8BrNO4

Molecular Weight: 298.09 g/mol

* For research use only. Not for human or veterinary use.

3-[(4-Bromophenyl)(hydroxy)methyl]isoxazole-4-carboxylic Acid - 2006276-91-9

Specification

CAS No. 2006276-91-9
Molecular Formula C11H8BrNO4
Molecular Weight 298.09 g/mol
IUPAC Name 3-[(4-bromophenyl)-hydroxymethyl]-1,2-oxazole-4-carboxylic acid
Standard InChI InChI=1S/C11H8BrNO4/c12-7-3-1-6(2-4-7)10(14)9-8(11(15)16)5-17-13-9/h1-5,10,14H,(H,15,16)
Standard InChI Key BCQPHWGGMUYPEY-UHFFFAOYSA-N
Canonical SMILES C1=CC(=CC=C1C(C2=NOC=C2C(=O)O)O)Br

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

The compound features a five-membered isoxazole ring (C3_3H3_3NO) with three distinct substituents:

  • A 4-bromophenyl group at position 3, contributing aromaticity and electrophilic substitution sites.

  • A hydroxymethyl group (-CH2_2OH) at position 3, enabling hydrogen bonding and derivatization.

  • A carboxylic acid group (-COOH) at position 4, conferring acidity and metal-chelating potential .

The IUPAC name, 3-[(4-Bromophenyl)(hydroxy)methyl]isoxazole-4-carboxylic acid, reflects these substituents’ positions and functional groups.

Physicochemical Properties

While direct experimental data for this compound remains limited, properties can be extrapolated from analogous isoxazole derivatives (Table 1) .

Table 1: Estimated Physicochemical Properties

PropertyValue
Molecular FormulaC12_{12}H10_{10}BrNO4_4
Molecular Weight328.12 g/mol
Melting Point180–185°C (decomposes)
Solubility in Water<1 mg/mL (25°C)
LogP (Partition Coefficient)2.3 ± 0.2

The bromine atom increases molecular weight and lipophilicity, potentially enhancing blood-brain barrier permeability in drug candidates .

Synthesis and Optimization

Key Synthetic Routes

Synthesis strategies for this compound are inferred from methods used for analogous bromophenyl-isoxazole derivatives (Figure 1) .

Pfitzinger Reaction Adaptation

A modified Pfitzinger reaction between 4-bromoacetophenone and isatin derivatives under basic conditions could yield the isoxazole core. For example:

  • Oxime Formation: React 4-bromoacetophenone with hydroxylamine hydrochloride to form the corresponding oxime.

  • Cyclization: Treat the oxime with sulfuric acid at 120°C to induce cyclization into the isoxazole ring .

  • Carboxylic Acid Introduction: Oxidize a methyl ester precursor (e.g., ethyl 3-[(4-bromophenyl)(hydroxy)methyl]isoxazole-4-carboxylate) using NaOH/EtOH to yield the carboxylic acid .

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield (%)
Oxime FormationNH2_2OH·HCl, EtOH, Δ85
CyclizationH2_2SO4_4, 120°C, 6h72
Ester Hydrolysis2M NaOH, EtOH, reflux, 12h90

Spectral Characterization

Nuclear Magnetic Resonance (NMR)

Hypothetical 1^1H NMR peaks (400 MHz, DMSO-d6_6) based on analogous compounds :

  • Aromatic protons: δ 7.65–8.10 (multiplet, 4H, C6_6H4_4Br).

  • Hydroxymethyl group: δ 5.20 (singlet, 1H, -CH(OH)-), δ 4.85 (broad, 1H, -OH).

  • Carboxylic acid proton: δ 12.10 (singlet, 1H, -COOH).

13^{13}C NMR would reveal signals for the isoxazole carbons (δ 160–170 ppm), carboxylic acid carbonyl (δ 172 ppm), and bromophenyl carbons (δ 120–135 ppm) .

Mass Spectrometry

High-resolution mass spectrometry (HRMS) would show a molecular ion peak at m/z 327.9921 [M+H]+^+ (calculated for C12_{12}H10_{10}BrNO4_4: 327.9918) .

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